tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride

Lipophilicity LogP Drug-likeness

tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride (CAS 2231676-25-6) is a mono-fluorinated, N-Boc-N-methyl protected azetidine derivative, available as the hydrochloride salt. This compound belongs to a class of fluorinated saturated heterocyclic amines that are increasingly utilized as building blocks in drug discovery to fine-tune physicochemical properties such as pKa, LogP, and metabolic stability.

Molecular Formula C10H20ClFN2O2
Molecular Weight 254.73 g/mol
CAS No. 2231676-25-6
Cat. No. B6300553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride
CAS2231676-25-6
Molecular FormulaC10H20ClFN2O2
Molecular Weight254.73 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC1(CNC1)F.Cl
InChIInChI=1S/C10H19FN2O2.ClH/c1-9(2,3)15-8(14)13(4)7-10(11)5-12-6-10;/h12H,5-7H2,1-4H3;1H
InChIKeyJZTJYNHJMAETET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride (CAS 2231676-25-6): Fluorinated Azetidine Building Block for Medicinal Chemistry


tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride (CAS 2231676-25-6) is a mono-fluorinated, N-Boc-N-methyl protected azetidine derivative, available as the hydrochloride salt. This compound belongs to a class of fluorinated saturated heterocyclic amines that are increasingly utilized as building blocks in drug discovery to fine-tune physicochemical properties such as pKa, LogP, and metabolic stability [1]. Its distinctive combination of three key structural features—a 3-fluoro substituent on the azetidine ring, an N-methyl carbamate group, and the hydrochloride salt form—enables systematic modulation of lipophilicity and basicity that simpler azetidine scaffolds cannot achieve.

Why Generic Azetidine Substitution Fails: tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride (CAS 2231676-25-6)


Superficially, replacing CAS 2231676-25-6 with a structurally simpler azetidine analog—such as a non-fluorinated variant, a free base, or a differently substituted regioisomer—may appear cost-effective, but the 3-fluoro and N-methyl modifications introduce orthogonal impacts on key molecular properties. Systematic studies demonstrate that 3-fluorination of azetidine reduces pKa by ~2.5 units and adjusts LogP, while the N-methyl group contributes additional lipophilicity and blocks a hydrogen-bond donor site [1]. These effects are non-additive; therefore, a compound lacking either the fluorine or the N-methyl group will display a markedly different physicochemical profile, potentially altering permeability, solubility, and target engagement in a biological context. The hydrochloride salt form further ensures consistent protonation state and ease of handling in aqueous protocols.

Product-Specific Quantitative Differentiation: tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride (CAS 2231676-25-6) versus Key Analogs


Lipophilicity Control: LogP of 2231676-25-6 Outperforms Non-Fluorinated and Free-Base Analogs

The hydrochloride salt 2231676-25-6 exhibits a calculated LogP of 1.59, which is strategically positioned between the excessively lipophilic non-fluorinated regioisomer (CAS 1170019-97-2, LogP 2.20) and the more polar, less membrane-permeable free base (CAS 1408076-20-9, LogP ~1.0). This value avoids the elevated LogP that often leads to poor solubility and off-target promiscuity, while maintaining sufficient lipophilicity for passive membrane permeability .

Lipophilicity LogP Drug-likeness Medicinal Chemistry

Basicity Modulation: 3-Fluorination Drives pKa Reduction Critical for CNS Drug Design

Fluorination at the C-3 position of the azetidine ring lowers the pKa of the conjugate acid by approximately 2.5 units relative to the parent azetidine (pKa ~11.3) [1]. While the exact pKa of 2231676-25-6 has not been experimentally determined, the 3-fluoroazetidine substructure that it contains is known to have a pKa around 8.8, compared to ~11.3 for azetidine itself. This substantial reduction in basicity is a direct consequence of the electron-withdrawing fluorine atom, and it is a key parameter for reducing P-glycoprotein efflux and improving CNS penetration [2].

pKa Basicity CNS Drug Design Amines

Chemical Stability Advantage: 3-Fluoroazetidines Resist Cyclization Degradation

In the context of dipeptidyl peptidase IV (DPP IV) inhibitors, 3-fluoroazetidine derivatives have been shown to maintain inhibitory potencies below 1 µM without the propensity for intramolecular cyclization and subsequent chemical instability that plagues the 2-cyanoazetidine and 2-ketoazetidine subseries [1]. While 2231676-25-6 is a protected building block and not a DPP IV inhibitor itself, the 3-fluoroazetidine core that it delivers to final compounds confers this same intrinsic resistance to cyclization-driven degradation.

Chemical Stability Azetidine DPP IV Inhibitor Design

Hydrochloride Salt Advantage: Guaranteed Protonation State for Biological Assays

2231676-25-6 is supplied as a well-defined hydrochloride salt with a purity specification of ≥97% (HPLC) . In contrast, the free base analog (CAS 1408076-20-9) is an oil or low-melting solid that is more challenging to weigh accurately and may have an uncertain protonation state in solution. The hydrochloride salt ensures that the azetidine nitrogen is fully protonated upon dissolution in aqueous media, providing consistent baseline behavior in biological assays and simplifying stock solution preparation.

Salt Form Solubility Protonation Assay Reproducibility

Orthogonal Reactivity: N-Methyl Carbamate Provides Selective Deprotection Options

The N-methyl carbamate functionality in 2231676-25-6 allows for selective Boc deprotection under acidic conditions to expose the azetidine NH₂⁺ while retaining the N-methyl group. In regioisomeric compounds where the carbamate is directly attached to the azetidine nitrogen (e.g., CAS 943060-59-1, a 1-Boc protected variant), both protecting groups are removed simultaneously under acidic conditions, limiting synthetic flexibility . The differentiated protection pattern in 2231676-25-6 enables sequential functionalization: first, Boc removal to generate a free azetidine amine, then further elaboration while the N-methyl carbamate remains intact.

Protecting Group Strategy Orthogonal Deprotection Synthetic Chemistry

Optimal Application Scenarios for tert-Butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride (CAS 2231676-25-6)


CNS Drug Discovery: Lead Optimization Requiring Fine-Tuned Lipophilicity and Reduced Basicity

In CNS programs where crossing the blood-brain barrier is essential, 2231676-25-6 provides a LogP of 1.59 and a reduced azetidine pKa (~8.8) that minimizes P-glycoprotein recognition. Medicinal chemists can use this building block to install a fluorinated, N-methyl azetidine motif that enhances passive permeability while avoiding the excessive lipophilicity (LogP 2.20) of non-fluorinated analogs [1]. This is critical for maintaining ligand efficiency and selectivity in neurological targets such as GPCRs and ion channels.

Synthesis of Metabolically Stable Protease Inhibitor Scaffolds

The 3-fluoroazetidine core has demonstrated intrinsic resistance to cyclization-driven degradation, a key advantage over 2-cyanoazetidine warheads commonly employed in DPP IV inhibitors. Incorporating 2231676-25-6 into protease inhibitor designs can extend compound half-life in aqueous assay buffers and simplify purification workflows [1].

Parallel Medicinal Chemistry: Building Block for 96-Well Plate Synthesis

The hydrochloride salt form and ≥97% purity of 2231676-25-6 ensure rapid, accurate weighing and dissolution in DMSO or aqueous buffers, making it suitable for automated high-throughput chemistry and parallel library synthesis. The orthogonal Boc/N-methyl protection allows for diversification at either amine site in a 96-well format without cross-reactivity [1].

PET Tracer Development: Cold Reference Standard for ¹⁸F-Labeled Azetidine Probes

3-Fluoroazetidine moieties have been successfully employed as ¹⁸F-labeling sites in PET tracer development, exemplified by CH24H and PDE5 radioligands with nanomolar affinity. 2231676-25-6 can serve as a stable, fully characterized cold reference standard for the development and validation of such ¹⁸F-labeled imaging agents, providing the identical scaffold in a non-radioactive form for HPLC co-injection and metabolite identification [1].

Quote Request

Request a Quote for tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]-N-methyl-carbamate;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.